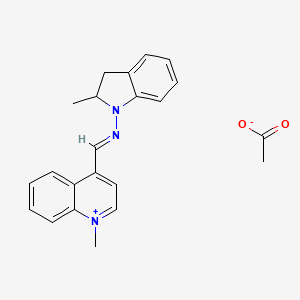

4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate is a complex organic compound that features a quinolinium core linked to an indole derivative

準備方法

The synthesis of 4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available indoline and quinoline derivatives.

Reaction Conditions: The indoline derivative undergoes a condensation reaction with a quinoline derivative in the presence of a suitable catalyst, such as concentrated sulfuric acid.

Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.

化学反応の分析

4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate can undergo various chemical reactions:

科学的研究の応用

Antioxidant Properties

Research indicates that derivatives of 2,3-dihydroindoles exhibit notable antioxidant properties. These compounds have been evaluated for their ability to scavenge free radicals and protect against oxidative stress, which is linked to various diseases including neurodegenerative disorders .

Neuroprotective Effects

Studies have demonstrated that certain derivatives of the compound can enhance neuroprotective effects, potentially offering therapeutic avenues for conditions such as Alzheimer's disease. The neuroprotective mechanisms are believed to involve modulation of neurotransmitter systems and reduction of neuroinflammation .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Related indole derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, certain synthesized analogs have demonstrated effectiveness against breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 1: Neuroprotective Evaluation

In a study evaluating the neuroprotective effects of synthesized indole derivatives, researchers found that specific analogs exhibited significant protective effects against oxidative damage in neuronal cell cultures. The study utilized assays to measure cell viability and oxidative stress markers, concluding that the compounds could serve as lead candidates for further development in neurodegenerative disease therapies .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | Antioxidant activity |

| Compound B | 15 | Neuroprotection via glutamate modulation |

Case Study 2: Anticancer Activity Assessment

A series of synthesized compounds based on the indole structure were tested for anticancer properties against various human cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis in breast cancer cells, suggesting their potential as chemotherapeutic agents .

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | Compound A | 12 |

| HeLa (Cervical Cancer) | Compound B | 20 |

作用機序

The mechanism of action of 4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate involves its interaction with specific molecular targets and pathways:

類似化合物との比較

4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate can be compared with similar compounds:

生物活性

The compound 4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate (CAS Number: 83968-98-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O2 |

| Molecular Weight | 361.4369 g/mol |

| CAS Number | 83968-98-3 |

| EINECS | 281-575-7 |

Structure

The compound features a quinolinium structure modified by an indole moiety that contributes to its biological properties. The presence of the imino group enhances its reactivity and potential interactions with biological targets.

Pharmacological Properties

Research indicates that compounds with similar structural motifs exhibit a range of pharmacological activities, including:

- Anticonvulsant Activity : Analogous indole derivatives have shown efficacy in inhibiting convulsions induced by NMDA receptors in animal models. For instance, a related compound exhibited an ED50 of 0.06 mg/kg intravenously and 6 mg/kg orally, indicating significant potency against excitatory neurotransmission disorders .

- Anticancer Potential : The indole scaffold is frequently explored for anticancer activity. Compounds structurally related to our target have demonstrated cytotoxic effects against various cancer cell lines, such as K562 (human erythroleukemia) cells, with IC50 values indicating varying degrees of potency .

The proposed mechanisms of action for compounds in this class include:

- NMDA Receptor Modulation : By acting as antagonists at the NMDA receptor's glycine binding site, these compounds can modulate excitatory neurotransmission, potentially offering therapeutic benefits in conditions like epilepsy .

- Inhibition of Enzymatic Activity : The indole derivatives are also noted for their ability to inhibit enzymes such as xanthine oxidase, which is crucial in purine metabolism and implicated in conditions like gout .

Case Study 1: Anticonvulsant Activity

A study on substituted indole derivatives demonstrated significant anticonvulsant properties when administered to mice. The tested compound inhibited NMDA-induced convulsions effectively, suggesting potential applications in treating epilepsy.

Case Study 2: Anticancer Efficacy

In vitro studies revealed that related compounds exhibited potent anticancer activities against K562 cells. The compounds' ability to induce apoptosis and inhibit cell proliferation was confirmed through various assays, including MTS and flow cytometry.

特性

CAS番号 |

83968-98-3 |

|---|---|

分子式 |

C22H23N3O2 |

分子量 |

361.4 g/mol |

IUPAC名 |

(E)-N-(2-methyl-2,3-dihydroindol-1-yl)-1-(1-methylquinolin-1-ium-4-yl)methanimine;acetate |

InChI |

InChI=1S/C20H20N3.C2H4O2/c1-15-13-16-7-3-5-9-19(16)23(15)21-14-17-11-12-22(2)20-10-6-4-8-18(17)20;1-2(3)4/h3-12,14-15H,13H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 |

InChIキー |

KAJZFTITULYPDY-UHFFFAOYSA-M |

異性体SMILES |

CC1CC2=CC=CC=C2N1/N=C/C3=CC=[N+](C4=CC=CC=C34)C.CC(=O)[O-] |

正規SMILES |

CC1CC2=CC=CC=C2N1N=CC3=CC=[N+](C4=CC=CC=C34)C.CC(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。